methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate
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Description
“Methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate” is a chemical compound with the molecular formula C16H13ClN2O2. It is part of the pyrrole family, which is known for its diverse biological activities . Pyrrole derivatives are found in many natural products and are known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring system, which is a biologically active scaffold . The combination of different pharmacophores in a pyrrole ring system leads to the formation of more active compounds .Scientific Research Applications
Organic Synthesis and Molecular Structure
- The study on the activation of the CH bond in cyclopentadienyl rings, facilitated by platinum (II), provides insight into the structural intricacies and reaction mechanisms of related compounds. Such research is pivotal in understanding the properties of methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate and its derivatives (Wang et al., 2006).
- Investigations into the synthesis of bromo- and methoxymethylpyrromethenes from pyrrole-2-carboxylic acids offer foundational knowledge on the chemical reactivity and potential applications of pyrrole derivatives in materials science and organic synthesis (Rowold & MacDonald, 1978).
Chemical Reactivity and Interactions
- Studies on the docking and crystal structure of tetrazole derivatives provide insights into molecular interactions, which are essential for designing molecules with specific properties, including those related to this compound (Al-Hourani et al., 2015).
- Research on the ring expansion of chloromethyl-tetrahydropyrimidinones to produce derivatives of pyrrole-3-carboxylate explores novel synthetic pathways that could be relevant for creating structurally similar compounds to this compound, showcasing the versatility of pyrrole derivatives in synthetic organic chemistry (Bullock et al., 1972).
Properties
IUPAC Name |
methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-14(7-8-15(19)16(20)21-2)12(10-18)9-11-3-5-13(17)6-4-11/h3-9H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMDOIGPLCIEP-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C(=CC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1C(=O)OC)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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